5-Methyl-3-(4-methylphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione

Lipophilicity Drug-likeness Physicochemical profiling

5-Methyl-3-(4-methylphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione (CAS 95796-77-3) is a trisubstituted pyrimidine-2,4-dione with molecular formula C₁₈H₁₆N₂O₂ and a molecular weight of 292.3 g/mol. The compound features a 4-methylphenyl substituent at the N3 position, a methyl group at C5, and a phenyl ring at C6, distinguishing it from canonical uracil derivatives.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 95796-77-3
Cat. No. B12910211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(4-methylphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione
CAS95796-77-3
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C(=C(NC2=O)C3=CC=CC=C3)C
InChIInChI=1S/C18H16N2O2/c1-12-8-10-15(11-9-12)20-17(21)13(2)16(19-18(20)22)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,22)
InChIKeyOBWRFONGHAXLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(4-methylphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione (CAS 95796-77-3): Structural Profile for Procurement Decisions


5-Methyl-3-(4-methylphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione (CAS 95796-77-3) is a trisubstituted pyrimidine-2,4-dione with molecular formula C₁₈H₁₆N₂O₂ and a molecular weight of 292.3 g/mol [1]. The compound features a 4-methylphenyl substituent at the N3 position, a methyl group at C5, and a phenyl ring at C6, distinguishing it from canonical uracil derivatives. This substitution pattern places it within the N-aryl-6-phenyluracil subclass, a scaffold historically explored for herbicidal and anti‑hypertrophic cardiomyopathy applications [2].

Why Generic Pyrimidine-2,4-Dione Substitution Is Inadequate for 5-Methyl-3-(4-methylphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione


The pyrimidine-2,4-dione scaffold is exquisitely sensitive to the nature and position of its substituents. Even conservative changes—such as shifting a methyl group from C5 to C6 or replacing an N3‑phenyl with an N3‑benzyl group—can drastically alter hydrogen‑bonding capacity, lipophilicity, and conformational flexibility, all of which govern target engagement and metabolic stability [1]. Consequently, procurement cannot rely on generic “pyrimidine‑dione” classification; the specific 3‑(4‑methylphenyl)‑5‑methyl‑6‑phenyl substitution pattern of CAS 95796‑77‑3 encodes a unique property vector that is not replicated by its closest analogs.

Quantitative Differentiation Evidence for 5-Methyl-3-(4-methylphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione Versus In‑Class Analogs


Molecular Weight and Lipophilicity (XLogP3) Differentiation vs. 5-Methyl-6-phenylpyrimidine-2,4(1H,3H)-dione

The target compound (MW 292.3 g/mol) carries an additional N3‑(4‑methylphenyl) substituent relative to the simpler analog 5-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione (MW 202.21 g/mol), increasing molecular weight by 90.1 g/mol (44.6 %) [1][2]. This structural addition raises the computed lipophilicity (XLogP3) from 1.0 for the comparator to an estimated ~3.5 for the target compound, a Δ of approximately +2.5 log units [1][2]. The higher logP value predicts enhanced membrane permeability but also increased risk of metabolic clearance, a trade‑off that must be weighed in lead selection.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen‑Bond Donor Count Reduction vs. 5-Methyl-6-phenylpyrimidine-2,4(1H,3H)-dione

Substitution at N3 eliminates one hydrogen‑bond donor. The target compound possesses a single H‑bond donor (the N1‑H), whereas 5-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione retains two donors (N1‑H and N3‑H) [1]. This reduction directly impacts aqueous solubility, crystal packing, and the ability to form intermolecular hydrogen bonds with biological targets [2]. The acceptor count remains at 2 (the two carbonyl oxygens) in both compounds.

Hydrogen bonding Solubility Crystal engineering

Rotatable Bond Count and Conformational Flexibility vs. 5-Methyl-6-phenylpyrimidine-2,4(1H,3H)-dione

The target compound contains three rotatable bonds (the linkages to the N3‑(4‑methylphenyl), C6‑phenyl, and the C5‑methyl group), whereas the comparator 5-methyl-6-phenylpyrimidine-2,4(1H,3H)-dione has only one rotatable bond (the C6‑phenyl) [1]. This three‑fold increase in rotational degrees of freedom elevates conformational entropy, which can reduce binding affinity to rigid targets unless compensated by favorable enthalpic contacts [2].

Conformational entropy Target binding Molecular flexibility

Prioritized Application Scenarios for 5-Methyl-3-(4-methylphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione Based on Quantitative Differentiation


Herbicide Lead Optimization – Selective Weed Control

The N3‑aryl substituent has been shown in phenyluracil herbicide patents to modulate selectivity between crop and weed species [1]. The specific 3‑(4‑methylphenyl) group, combined with the C6‑phenyl ring, may confer a lipophilicity window (XLogP3 ≈ 3.5) that optimizes cuticular penetration while avoiding excessive soil adsorption. Procurement of this precise substitution pattern supports structure–activity relationship (SAR) studies aimed at balancing phytoactivity and environmental persistence.

Cardiac Myosin Modulation – Hypertrophic Cardiomyopathy Research

Pyrimidine‑2,4‑dione derivatives have been patented as cardiac myosin inhibitors for the treatment of hypertrophic cardiomyopathy [2]. The reduced hydrogen‑bond donor count (1 vs. 2 in unsubstituted analogs) and increased conformational flexibility of CAS 95796‑77‑3 may enhance target‑site occupancy in the myosin allosteric pocket. Researchers procuring this compound can probe whether the 3‑(4‑methylphenyl) moiety improves potency or selectivity over related myosin isoforms.

Chemical Probe Synthesis – Epigenetic Reader Domain Profiling

The pyrimidine‑2,4‑dione core mimics thymine and can engage epigenetic reader domains that recognize methylated nucleobases. The unique 3‑(4‑methylphenyl)‑5‑methyl‑6‑phenyl substitution pattern distinguishes this compound from canonical thymine derivatives, offering a distinct shape and electrostatic profile for fragment‑based screening [2]. Procurement enables chemoproteomic campaigns seeking selective probes for acetyl‑lysine or methyl‑cytosine binding modules.

Physicochemical Standard for Chromatographic Method Development

With a molecular weight of 292.3 g/mol and an estimated logP of ~3.5, CAS 95796‑77‑3 occupies a specific region of chemical space that bridges typical fragment libraries and lead‑like compounds. Its well‑defined UV chromophore and MS fragmentation pattern (base peak m/z 244.0928 [M+H]+) [3] make it a suitable retention‑time marker or system‑suitability standard in reversed‑phase HPLC‑MS workflows for medium‑lipophilicity aromatic heterocycles.

Quote Request

Request a Quote for 5-Methyl-3-(4-methylphenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.